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Compound Name: TDN345

Cat. No.: B1662771 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacology of TDN-345, a

novel nootropic agent with potential therapeutic applications in neurodegenerative and

cerebrovascular diseases. This document synthesizes the available preclinical data on its

mechanism of action, pharmacodynamics, and key experimental findings.

Core Pharmacological Profile
TDN-345 is a novel compound characterized by a dual mechanism of action: the induction of

Nerve Growth Factor (NGF) synthesis and secretion, and calcium channel antagonism.[1][2][3]

Preclinical studies have demonstrated its potential as a neuroprotective and nootropic agent.

Mechanism of Action
Induction of Nerve Growth Factor (NGF) Synthesis
TDN-345 has been shown to induce the synthesis and secretion of NGF in a concentration-

dependent manner in C6-10A glioma cells.[4] This induction is mediated by an increase in NGF

mRNA expression.[4] Notably, the signaling pathway for this induction appears to be

independent of cyclic AMP (cAMP), a common second messenger in NGF synthesis pathways

stimulated by catecholamines like epinephrine.[4] This suggests a novel signal transduction

pathway for NGF induction.
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Calcium Channel Antagonism
TDN-345 is also described as a Ca2+ antagonist.[1][3] This activity is believed to contribute to

its neuroprotective effects, particularly in the context of ischemic brain injury. By modulating

calcium influx, TDN-345 may mitigate the excitotoxicity and subsequent neuronal damage

associated with cerebral ischemia.

Pharmacodynamics
In Vitro Effects
In C6-10A glioma cells, TDN-345 stimulates a significant increase in both intracellular and

extracellular NGF protein levels.[4] The induction of NGF synthesis begins at a concentration of

approximately 0.1 µM and reaches its maximum effect at 10 µM.[4] The half-maximal effective

concentration (ED50) for this effect is 0.88 µM.[4] The increase in NGF mRNA levels peaks 2-3

hours after administration of TDN-345.[4]

In Vivo Effects
Preclinical studies in animal models of cerebral ischemia have demonstrated the

neuroprotective efficacy of TDN-345. In Mongolian gerbils subjected to transient global cerebral

ischemia, oral administration of TDN-345 (0.1-1.0 mg/kg) dose-dependently reduced mortality

and ischemic neurological deficits.[1]

In stroke-prone spontaneously hypertensive rats (SHRSP), daily oral administration of TDN-

345 (0.2 or 1.0 mg/kg) for three weeks decreased mortality and the recurrence of stroke.[1]

Furthermore, TDN-345 treatment prevented the reduction in the rate of local cerebral glucose

utilization (LCGU) in several brain regions, most notably the sensorimotor cortex and locus

coeruleus, in these animals.[1]

Quantitative Data Summary
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Parameter Value Model System Reference

NGF Induction

ED50 0.88 µM C6-10A glioma cells [4]

Effective

Concentration Range
0.1 µM - 10 µM C6-10A glioma cells [4]

Time to Peak NGF

mRNA
2-3 hours C6-10A glioma cells [4]

In Vivo Efficacy

Neuroprotective Dose

(Mongolian Gerbil)
0.1 - 1.0 mg/kg (oral)

Transient global

cerebral ischemia
[1]

Stroke Prevention

Dose (SHRSP)

0.2 - 1.0 mg/kg (oral,

daily)

Stroke-prone

spontaneously

hypertensive rats

[1]
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Caption: Proposed cAMP-independent signaling pathway for TDN-345-induced NGF synthesis.
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In Vitro Studies In Vivo Studies
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Caption: High-level overview of the experimental workflow for preclinical evaluation of TDN-

345.

Experimental Protocols
Detailed, step-by-step experimental protocols for the key studies on TDN-345 are not publicly

available. The following is a summary of the methodologies as described in the available

literature.

In Vitro NGF Induction Studies
Cell Line: C6-10A glioma cells were used as the in vitro model system.

Treatment: Cells were treated with varying concentrations of TDN-345, ranging from

approximately 0.1 µM to 10 µM.
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NGF Measurement:

mRNA Analysis: Changes in NGF mRNA levels were quantified to assess the effect of

TDN-345 on gene expression.

Protein Analysis: Both intracellular and extracellular NGF protein levels were measured to

determine the extent of NGF synthesis and secretion.

cAMP Measurement: Intracellular cAMP levels were measured to investigate the

involvement of this second messenger in the signaling pathway.

In Vivo Cerebral Ischemia Studies
Animal Models:

Mongolian Gerbils: Used for a model of transient global cerebral ischemia, induced by

bilateral common carotid artery occlusion.

Stroke-Prone Spontaneously Hypertensive Rats (SHRSP): Utilized as a model for

cerebrovascular lesions and stroke.

Drug Administration: TDN-345 was administered orally at doses ranging from 0.1 to 1.0

mg/kg.

Outcome Measures:

Mortality and Neurological Deficit Scores: Assessed to evaluate the neuroprotective effects

of TDN-345.

Local Cerebral Glucose Utilization (LCGU): Measured using the [14C]2-deoxy-D-glucose

method to determine the site of action of TDN-345 in the brain.

Conclusion and Future Directions
TDN-345 is a promising preclinical candidate with a unique pharmacological profile,

demonstrating both neurotrophic and neuroprotective properties. Its ability to induce NGF

synthesis through a novel, cAMP-independent pathway warrants further investigation to fully

elucidate the underlying molecular mechanisms. The beneficial effects observed in animal
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models of cerebral ischemia suggest its potential for the treatment of stroke and other

neurodegenerative disorders.

Future research should focus on:

Elucidation of the Signaling Pathway: Identifying the specific receptors and intracellular

signaling molecules involved in TDN-345-mediated NGF induction.

Pharmacokinetic Profiling: Characterizing the absorption, distribution, metabolism, and

excretion (ADME) properties of TDN-345 to inform dosing and formulation for potential

clinical development.

Clinical Evaluation: If further preclinical studies are successful, progression to clinical trials

will be necessary to determine the safety and efficacy of TDN-345 in humans.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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